(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
Description
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, also known as Lorcaserin hydrochloride hemihydrate (CAS 856681-05-5), is a selective serotonin 5-HT2C receptor agonist. It is clinically used for weight management due to its appetite-suppressing effects . The compound exists as a white or off-white crystalline powder with a molecular formula of C11H14ClN·HCl·0.5H2O and a molecular weight of 241.16 g/mol (free base: 195.69 g/mol) . Its chiral (R)-configuration is critical for receptor specificity, distinguishing it from racemic or (S)-enantiomers .
Propriétés
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCAWKMTLRWPR-VSODYHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856681-05-5 | |
| Record name | Lorcaserin hydrochloride hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Cyclization and Initial Synthesis
The foundational step in synthesizing the target compound involves the cyclization of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride using aluminum chloride (AlCl₃) as a catalyst. This reaction is conducted at elevated temperatures (125–130°C) under anhydrous conditions to form the benzazepine backbone . The exothermic nature of the reaction necessitates precise temperature control to minimize side products. Post-reaction, the crude product is extracted using a biphasic system of water and cyclohexane, achieving a yield of approximately 90% for 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine free base .
A critical quality control checkpoint involves in-process chromatography (IPC) to monitor reaction completion. Chiral HPLC analysis at this stage confirms the racemic mixture, setting the stage for subsequent enantiomeric resolution .
Chiral Resolution Using L-(+)-Tartaric Acid
To isolate the (R)-enantiomer, the racemic free base undergoes resolution with L-(+)-tartaric acid in acetone-water mixtures. The process involves:
-
Dissolving the free base in acetone at 40–55°C.
-
Adding L-(+)-tartaric acid to precipitate the diastereomeric salt.
This step achieves an enantiomeric excess (ee) of ≥98.5%, as verified by chiral HPLC . The tartrate salt is then subjected to alkaline hydrolysis using 30% aqueous NaOH, regenerating the (R)-enantiomer free base with minimal racemization .
Purification and Solvent Optimization
Post-resolution, the free base is purified via solvent extraction and distillation. Key steps include:
-
Cyclohexane Extraction : Removes residual salts and byproducts, yielding a purity of >99% .
-
Vacuum Distillation : Eliminates low-boiling solvents, concentrating the product under reduced pressure (46–153 torr) .
Ethyl acetate is employed for final dissolution, with Karl Fischer analysis ensuring water content ≤0.8% to prevent hydrate formation prematurely .
Crystallization of Hydrochloride Hemihydrate
The hydrochloride salt is formed by treating the free base with gaseous HCl in ethyl acetate. Crystallization under controlled conditions yields the hemihydrate form:
The crystalline product exhibits an achiral purity of ≥99.0% and chiral purity of ≥99.0% ee, confirmed by X-ray diffraction and thermal analysis .
Analytical and Process Validation
Table 1: Key Process Parameters and Outcomes
Table 2: Solvent and Temperature Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 125–130°C | Minimizes side reactions |
| Tartaric Acid Contact | 40–55°C | Maximizes diastereomer precipitation |
| Crystallization H₂O | 0.2–1.0% | Ensures hemihydrate stability |
Comparative Analysis of Industrial Methods
The AlCl₃-mediated cyclization (US8501935B2) remains the industrial standard due to its scalability and yield consistency . Alternative approaches, such as enzymatic resolution (as seen in analogous benzodiazepine syntheses), offer theoretical advantages in enantioselectivity but face challenges in catalyst cost and substrate specificity . Recent patents (e.g., WO2015170346A1) emphasize solvent recycling and waste reduction, though detailed methodologies remain proprietary .
Analyse Des Réactions Chimiques
Table 1: Critical Reaction Parameters
Enantiomeric Purification
-
Resolution Agent : L-(+)-Tartaric acid in acetone achieves ≥98.5% enantiomeric excess via selective salt precipitation .
-
Solvent System : Acetone-water mixtures (40–45°C) enable phase separation, removing impurities .
-
Volume Efficiency : 5.68 L per kg starting material, yielding 46.7 g product per liter .
Table 2: Polymorphic Forms and Conditions
-
Phase Transformation : Form IV converts to Form III via solution-mediated phase transformation (SMPT) at controlled water activities .
-
Quality Control : Karl Fischer analysis ensures ≤0.8% water in ethyl acetate solutions before crystallization .
Analytical Validation
-
HPLC Monitoring : IPC chiral HPLC verifies enantiomeric purity during synthesis .
-
Crystallization Metrics : Ethyl acetate recrystallization achieves ≥99.0% chiral purity and 100.0% achiral purity .
This synthesis route emphasizes precise temperature control, solvent selection, and water activity management to optimize yield and purity. The process has been validated for industrial scalability, with rigorous quality checks ensuring pharmaceutical-grade output .
Applications De Recherche Scientifique
Treatment of Obesity
Lorcaserin was primarily developed for weight management in obese patients. It functions by activating the 5-HT receptors in the hypothalamus, leading to increased satiety and reduced food intake. Clinical trials have demonstrated its efficacy in promoting weight loss and improving metabolic parameters in obese individuals .
Psychiatric Disorders
Research indicates that Lorcaserin may also have potential applications in treating psychiatric disorders associated with serotonin dysregulation. Studies involving animal models have shown that modulation of the 5-HT receptor can influence mood and anxiety levels .
Neurological Disorders
The compound's role in neurological disorders is being explored, particularly its effects on cognitive function and seizure susceptibility. Animal studies suggest that Lorcaserin may help mitigate cognitive impairments associated with certain neurological conditions by modulating serotonergic pathways .
Synthesis Processes
The synthesis of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate involves several steps:
- Starting Materials: The synthesis typically begins with [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride.
- Reagents: Aluminum chloride is often used as a catalyst.
- Reaction Conditions: The reaction is conducted at temperatures ranging from 125°C to 130°C to facilitate the formation of the desired compound.
- Purification: The product is purified through solvent extraction methods followed by distillation to achieve high purity levels for clinical use .
Clinical Trials
A pivotal study published in The New England Journal of Medicine demonstrated that patients treated with Lorcaserin experienced significant weight loss compared to those receiving a placebo over a one-year period. The study highlighted improvements in cardiovascular health markers alongside weight reduction .
Long-term Safety and Efficacy
Post-marketing surveillance studies have been conducted to assess the long-term safety profile of Lorcaserin. These studies indicate that while effective for weight management, monitoring for potential side effects such as valvulopathy is essential due to concerns raised during initial trials .
Mécanisme D'action
- This activation modulates neurotransmitter release, leading to reduced food consumption and increased satiety.
- Molecular targets and pathways involved include serotonin signaling and neural circuits regulating appetite.
R-Lorcaserin: selectively activates 5-HT2C receptors in the brain.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate with structurally or functionally related benzazepine derivatives:
Pharmacological and Physicochemical Differences
SCH 23390, despite structural similarities (benzazepine core), acts as a dopamine D1 antagonist due to its phenyl and hydroxyl substituents .
Solubility and Stability :
- Lorcaserin hydrochloride hydrate has improved aqueous solubility compared to its anhydrous form, enhancing bioavailability .
- The (±)-enantiomer’s anhydrous form (CAS 1431697-94-7) is less stable under humid conditions, necessitating storage at -20°C .
Therapeutic Applications :
- Lorcaserin’s 5-HT2C agonism directly targets appetite regulation, whereas SCH 23390’s D1 antagonism is used in neurological research (e.g., addiction models) .
Q & A
Q. Advanced Research Focus
- Isolation : Employ preparative HPLC or flash chromatography with silica gel (eluent: dichloromethane/methanol gradients).
- Characterization : Use high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (e.g., COSY, HSQC) for structural elucidation. For example, intermediates like 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be identified via carbonyl stretching bands (~1700 cm⁻¹ in FTIR) and quaternary carbon signals in ¹³C NMR .
How can structure-activity relationship (SAR) studies be structured to evaluate modifications in the benzazepine scaffold?
Q. Advanced Research Focus
- Scaffold Modifications : Synthesize analogs with variations in chlorine substitution (e.g., 6-chloro vs. 8-chloro) or methyl group positioning.
- Biological Assays : Test binding affinity to dopamine or serotonin receptors (e.g., radioligand displacement assays).
- Computational Modeling : Perform docking studies using GPCR crystal structures (e.g., 5-HT2A) to predict steric/electronic effects. Evidence from Catalog of Rare Chemicals suggests that (R)-enantiomers often exhibit higher receptor selectivity than (S)-forms .
What experimental approaches mitigate oxidation or degradation during long-term storage of this compound?
Q. Advanced Research Focus
- Packaging : Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or chelating agents (e.g., EDTA) to aqueous formulations.
- Monitoring : Perform forced degradation studies (e.g., 3% H₂O₂, 1N HCl/NaOH) to identify vulnerable functional groups. Pharmacopeial guidelines recommend testing for hydrolytic by-products (e.g., free benzoazepine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
